5-(4-Chlorophenyl)-3-iodopyridin-2-amine
Overview
Description
5-(4-Chlorophenyl)-3-iodopyridin-2-amine (5-CI-Pyr) is an organic compound with a wide range of applications in both scientific research and laboratory experimentation. It is a heterocyclic amine, containing both a chlorine and an iodine atom, and is a useful intermediate in the synthesis of various compounds. 5-CI-Pyr is of particular interest due to its ability to act as a catalyst in a variety of reactions, and it has been used in a wide range of scientific research applications.
Scientific Research Applications
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of antiviral drugs .
- Method : The compound is synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
- Results : The synthesized compounds showed certain anti-tobacco mosaic virus activity .
- Field : Material Science
- Application : The compound is used in spectroscopic studies .
- Method : The compound is synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods .
- Results : The study provided detailed information on the molecular structure, optimized geometrical parameters, and vibrational assignments of the compound .
Antiviral Activity
Spectroscopic Studies
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of antiviral drugs .
- Method : The compound is synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
- Results : The synthesized compounds showed certain anti-tobacco mosaic virus activity .
- Field : Material Science
- Application : The compound is used in spectroscopic studies .
- Method : The compound is synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods .
- Results : The study provided detailed information on the molecular structure, optimized geometrical parameters, and vibrational assignments of the compound .
Antiviral Activity
Spectroscopic Studies
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of antiviral drugs .
- Method : The compound is synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
- Results : The synthesized compounds showed certain anti-tobacco mosaic virus activity .
- Field : Material Science
- Application : The compound is used in spectroscopic studies .
- Method : The compound is synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods .
- Results : The study provided detailed information on the molecular structure, optimized geometrical parameters, and vibrational assignments of the compound .
Antiviral Activity
Spectroscopic Studies
properties
IUPAC Name |
5-(4-chlorophenyl)-3-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDEPIZZIQTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-iodopyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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